molecular formula C21H28O3 B602021 13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one CAS No. 21508-50-9

13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one

Cat. No.: B602021
CAS No.: 21508-50-9
M. Wt: 328.46
InChI Key:
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Description

13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one is a synthetic derivative of norgestrel, a progestin used in hormonal contraceptives. This compound is characterized by the presence of a hydroxyl group at the 10th position, which significantly influences its biological activity and pharmacokinetics.

Scientific Research Applications

13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for its potential use in hormone replacement therapy and contraceptives.

    Industry: Utilized in the production of pharmaceutical formulations.

Mechanism of Action

Target of Action

10-Hydroxy D-(-)-Norgestrel, also known as 10-Hydroxy-2-decenoic acid (10-HDA), is a major fatty acid found in royal jelly . It has been shown to have various pharmacological activities, including anti-inflammatory and anti-bacterial effects . The primary targets of 10-HDA are pro-inflammatory cytokines such as Interleukin (IL)-8, IL-1β, and tumor necrosis factor-alpha (TNF-α) . These cytokines play a crucial role in the immune response, and their modulation by 10-HDA contributes to its anti-inflammatory activity .

Mode of Action

10-HDA interacts with its targets by modulating their production. For instance, it has been shown to significantly decrease the production of IL-8, IL-1β, and TNF-α, while increasing the production of IL-1 receptor antagonist (IL-1ra), a cytokine that inhibits the production of IL-1 . This modulation of cytokine production results in an overall anti-inflammatory effect .

Biochemical Pathways

10-HDA affects several biochemical pathways. It has been shown to downregulate the expression of the nuclear factor-kappa B (NF-κB) pathway, which is primarily responsive to pro-inflammatory cytokines . By downregulating this pathway, 10-HDA contributes to the reduction of inflammation . Additionally, 10-HDA has been shown to affect signal transduction pathways in A549 cells, inhibiting the migration of lung cancer cells .

Result of Action

The modulation of cytokine production by 10-HDA results in a reduction of inflammation, making it a potential anti-inflammatory agent . Additionally, its ability to inhibit the migration of lung cancer cells suggests potential anti-cancer properties . Furthermore, 10-HDA has been shown to have anti-bacterial activity against several pathogens, including Staphylococcus aureus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one typically involves multiple steps, starting from norgestrel. The hydroxylation at the 10th position can be achieved through various methods, including catalytic hydrogenation and selective oxidation. Common reagents used in these reactions include palladium on carbon (Pd/C) for hydrogenation and chromium trioxide (CrO3) for oxidation.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC). The reaction conditions are carefully controlled to ensure the selective hydroxylation of norgestrel without affecting other functional groups.

Chemical Reactions Analysis

Types of Reactions

13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to its corresponding alcohol using sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in pyridine.

Major Products

    Oxidation: 10-Keto D-(-)-Norgestrel.

    Reduction: this compound alcohol.

    Substitution: 10-Chloro D-(-)-Norgestrel.

Comparison with Similar Compounds

Similar Compounds

    Norgestrel: The parent compound without the hydroxyl group at the 10th position.

    Levonorgestrel: A stereoisomer of norgestrel with similar biological activity.

    10-Keto D-(-)-Norgestrel: An oxidized derivative of 13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one.

Uniqueness

This compound is unique due to the presence of the hydroxyl group at the 10th position, which enhances its biological activity and metabolic stability compared to its parent compound, norgestrel. This modification also allows for more precise control over its pharmacokinetics and therapeutic effects.

Properties

IUPAC Name

(8S,9S,10S,13S,14S,17R)-13-ethyl-17-ethynyl-10,17-dihydroxy-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-3-19-10-8-18-16(17(19)9-11-20(19,23)4-2)6-5-14-13-15(22)7-12-21(14,18)24/h2,13,16-18,23-24H,3,5-12H2,1H3/t16-,17-,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTZYQYDIREIIA-HXIANDDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@]34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857732
Record name (8S,9S,10S,13S,14S,17R)-13-Ethyl-17-ethynyl-10,17-dihydroxy-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21508-50-9
Record name 10beta-Hydroxylevonorgestrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021508509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8S,9S,10S,13S,14S,17R)-13-Ethyl-17-ethynyl-10,17-dihydroxy-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10.BETA.-HYDROXYLEVONORGESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8ZTL23HWP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one
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13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one
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13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one
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13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one
Reactant of Route 6
13-Ethyl-10,17-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one

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